Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound featuring a combination of thiazole, thiophene, and piperazine moieties
Mechanism of Action
Target of Action
The compound “Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate” is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various reactions, such as electrophilic substitution and nucleophilic substitution , which could potentially interact with its targets and induce changes.
Biochemical Pathways
Thiazole derivatives have been known to activate or inhibit various biochemical pathways, depending on their specific structure and the biological system they interact with .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Thiophene Group: The thiophene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.
Formation of the Carbamoyl Group: This step involves the reaction of the thiazole derivative with an isocyanate to form the carbamoyl group.
Sulfonylation: The phenyl ring is sulfonylated using sulfonyl chlorides in the presence of a base.
Piperazine Carboxylation: Finally, the piperazine ring is carboxylated using ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene and thiazole rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbamoyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions, Lewis acids for electrophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole and thiophene rings, which are known pharmacophores, makes it a candidate for drug development.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and thiazole rings.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((4-(thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: Lacks the thiophene ring, which may reduce its biological activity.
Ethyl 4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine: Lacks the carboxylate group, which may affect its solubility and reactivity.
Uniqueness
The presence of both the thiophene and thiazole rings in Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate makes it unique compared to similar compounds. These rings are known for their biological activity and ability to interact with various molecular targets, potentially enhancing the compound’s therapeutic potential.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanism of action
Properties
IUPAC Name |
ethyl 4-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S3/c1-2-30-21(27)24-9-11-25(12-10-24)33(28,29)16-7-5-15(6-8-16)19(26)23-20-22-17(14-32-20)18-4-3-13-31-18/h3-8,13-14H,2,9-12H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWHNBLVLGLIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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